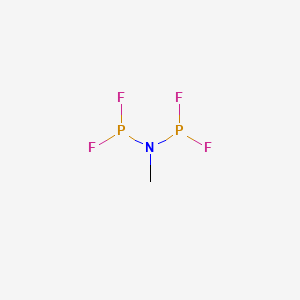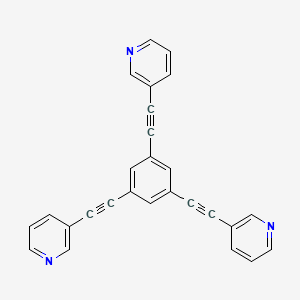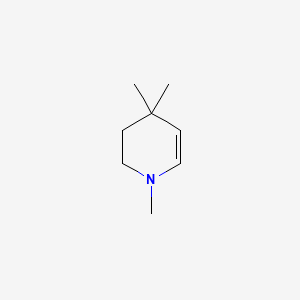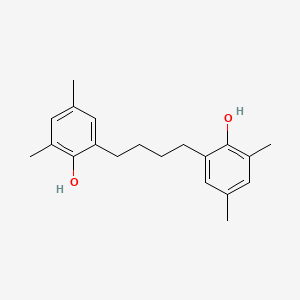![molecular formula C22H14O8 B13738688 2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13738688.png)
2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid is an aromatic dicarboxylic acid derivative. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of various coordination polymers and metal-organic frameworks. Its structure consists of a terephthalic acid core with two phenyl groups substituted at the 2 and 5 positions, each bearing a carboxylic acid group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid typically involves multi-step organic reactions. One common method includes the reaction of terephthalic acid with substituted benzene derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, solvothermal reactions involving flexible aromatic linkers and metal salts can yield metal-organic frameworks with this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including esterification and subsequent hydrolysis. The process is optimized to ensure high efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of advanced materials, including polymers and resins, which have applications in coatings, adhesives, and composites.
Wirkmechanismus
The mechanism by which 2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid exerts its effects depends on its specific application. In coordination chemistry, the compound acts as a ligand, binding to metal ions to form stable complexes. These complexes can exhibit unique properties, such as luminescence or magnetic behavior, due to the interaction between the metal ions and the aromatic rings . The molecular targets and pathways involved vary depending on the specific metal ions and the structure of the resulting complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terephthalic Acid: A simpler aromatic dicarboxylic acid used in the production of polyethylene terephthalate (PET).
2,5-Furandicarboxylic Acid: A bio-based alternative to terephthalic acid with applications in sustainable polymer production.
Bis(3,5-dicarboxyphenyl)terephthalamide: A related compound used in the synthesis of metal-organic frameworks with similar structural features.
Uniqueness
2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. These properties make it particularly useful in the design of coordination polymers and metal-organic frameworks with tailored functionalities.
Eigenschaften
Molekularformel |
C22H14O8 |
|---|---|
Molekulargewicht |
406.3 g/mol |
IUPAC-Name |
2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid |
InChI |
InChI=1S/C22H14O8/c23-19(24)13-5-7-15(21(27)28)17(9-13)11-1-2-12(4-3-11)18-10-14(20(25)26)6-8-16(18)22(29)30/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
InChI-Schlüssel |
WQLZLYNBQDKQTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)C(=O)O)C3=C(C=CC(=C3)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol](/img/structure/B13738614.png)



![1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo-](/img/structure/B13738627.png)



![benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13738656.png)

![aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone](/img/structure/B13738672.png)



